molecular formula C16H11NO4 B2968581 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid CAS No. 57278-51-0

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2968581
CAS No.: 57278-51-0
M. Wt: 281.267
InChI Key: NTPGNGGZYMRORF-UHFFFAOYSA-N
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Description

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid is a quinoline-based derivative characterized by a 4-oxo group at position 4, a phenoxy substituent at position 6, and a carboxylic acid moiety at position 2. While direct references to this specific compound are absent in the provided evidence, its structural analogs are well-documented in antimicrobial research. Quinolones and related derivatives are known for their antibacterial properties, primarily targeting DNA gyrase and topoisomerase IV enzymes . The phenoxy group at position 6 distinguishes this compound from fluoroquinolones (e.g., ciprofloxacin), which typically feature a fluorine atom at position 6 to enhance DNA-binding affinity .

Properties

IUPAC Name

4-oxo-6-phenoxy-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-15-12-8-11(21-10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPGNGGZYMRORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid ethyl ester with phenol in the presence of a base, followed by oxidation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Scientific Research Applications

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives are highly dependent on substituents at positions 1, 6, 7, and 8. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name R₁ (Position 1) R₆ (Position 6) R₇ (Position 7) Key Biological Activity (MIC, µg/mL) References
4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid H Phenoxy H Inferred: Moderate activity (hypothetical)
Ciprofloxacin Cyclopropyl F Piperazine S. aureus: 0.25–0.5, E. coli: 0.06
8-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cyclopropyl F Cl (Position 8) Broad-spectrum antibacterial
7-(Piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Ethyl F Piperazinyl S. aureus: 0.39, B. subtilis: 0.78
8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid H H Br (Position 8) Antifungal (C. albicans: 1.56)

Key Observations :

Position 6 Substituents: Fluorine at R₆ (e.g., ciprofloxacin) enhances DNA-binding via electronegativity, leading to lower MIC values .

Position 7 Modifications :

  • Piperazinyl groups (e.g., ciprofloxacin) improve solubility and Gram-negative activity .
  • Chlorine or bromine at position 8 (e.g., and ) broadens spectrum but may increase toxicity .

Position 1 Substituents :

  • Cyclopropyl (ciprofloxacin) or ethyl groups enhance membrane penetration and pharmacokinetics .

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Topological Polar Surface Area (Ų)
4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid 297.28* 2.8* 2 83.5*
Ciprofloxacin 331.34 1.28 3 74.8
8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 272.08 1.5 2 83.5
7-(Piperazinyl)-1-ethyl derivative 359.37 0.95 3 95.2

*Calculated using ChemDraw and data from .

Biological Activity

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activities

1. Anti-inflammatory Properties
Research has demonstrated that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids exhibit potent anti-inflammatory effects. In a study involving the compound 13a, it was shown to significantly inhibit lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines including J774A.1 and THP-1 cells. Furthermore, in vivo administration of this derivative improved symptoms in LPS-induced acute lung injury (ALI) models, suggesting its potential as an anti-inflammatory therapeutic agent .

2. Antiviral Activity
The compound has also been evaluated for its antiviral properties. A study indicated that 4-oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid derivatives displayed significant activity against HIV-1 by inhibiting reverse transcriptase and integrase activities. Compounds from this series exhibited IC50 values in the low micromolar range, highlighting their potential as antiviral agents .

3. Anticancer Potential
The compound's structure has been associated with anticancer activity. Quinoline-based molecules have shown effectiveness in targeting various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Notably, certain derivatives exhibited higher antiproliferative activity than established chemotherapeutic agents against Hep G2 and A549 cancer cells .

The biological activity of 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Cytokine Inhibition : The compound modulates inflammatory pathways by inhibiting the NF-kB signaling pathway, which is crucial in the expression of proinflammatory cytokines .
  • Antiviral Mechanism : It interacts with conserved residues within the active sites of viral enzymes, thereby blocking viral replication processes .

Case Studies

StudyFindingsModel
Study on Derivative 13aInhibited IL-6 and TNF-α; improved ALI symptomsLPS-induced ALI mice
Antiviral Activity StudyIC50 values < 100 µM against HIVHeLa-CD4-LTR-β-gal cells
Anticancer ActivityHigher antiproliferative activity than sorafenibHep G2 and A549 cancer cell lines

Pharmacokinetics

Pharmacokinetic studies have revealed favorable properties for some derivatives of this compound. For instance, derivative 13a demonstrated a half-life (T1/2) of 11.8 hours and a bioavailability (F) of 36.3%, indicating its potential for therapeutic applications .

Q & A

Advanced Question

  • Temperature control : Maintain 250°C in Dowtherm A to minimize side reactions during cyclization .
  • Catalysis : Use NaHCO3_3 to deprotonate intermediates in nucleophilic substitutions (e.g., C-7 piperazinyl introduction) .
  • Purification : Employ preparative HPLC with gradients (20–50% acetonitrile/water) for high recovery (>80%) .

What structural features are critical for bioactivity in quinolone derivatives?

Basic Question

  • C-3 carboxylic acid : Essential for metal ion chelation in enzyme active sites .
  • C-6 substituents : Electron-deficient groups (e.g., fluoro, phenoxy) enhance membrane permeability .
  • C-7 heterocycles : Piperazine or pyrrolidine rings improve pharmacokinetics and target affinity .

How are quantitative SAR (QSAR) models applied to quinolone derivatives?

Advanced Question
3D-QSAR (CoMFA/CoMSIA) models correlate steric/electronic parameters with bioactivity:

  • Hydrophobic descriptors : LogP values between 1.5–2.5 optimize cellular uptake .
  • Electrostatic potential maps : Negative charge density at C-4 carbonyl enhances DNA gyrase inhibition .

What novel modifications are explored to overcome bacterial resistance?

Advanced Question

  • C-8 methoxy groups : Reduce efflux pump recognition in resistant E. coli .
  • Hybrid derivatives : Conjugation with siderophores (e.g., catechol) exploits iron transport systems for uptake .
  • Dual-target inhibitors : Combine quinolone scaffolds with β-lactamase inhibitors (e.g., avibactam) .

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